

In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one

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Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridin-2(1H)-one

Cat. No.: B126208

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This technical guide provides a comprehensive overview of the chemical properties of **5-Bromo-3-fluoropyridin-2(1H)-one**, catering to researchers, scientists, and professionals in drug development.

Core Chemical Properties

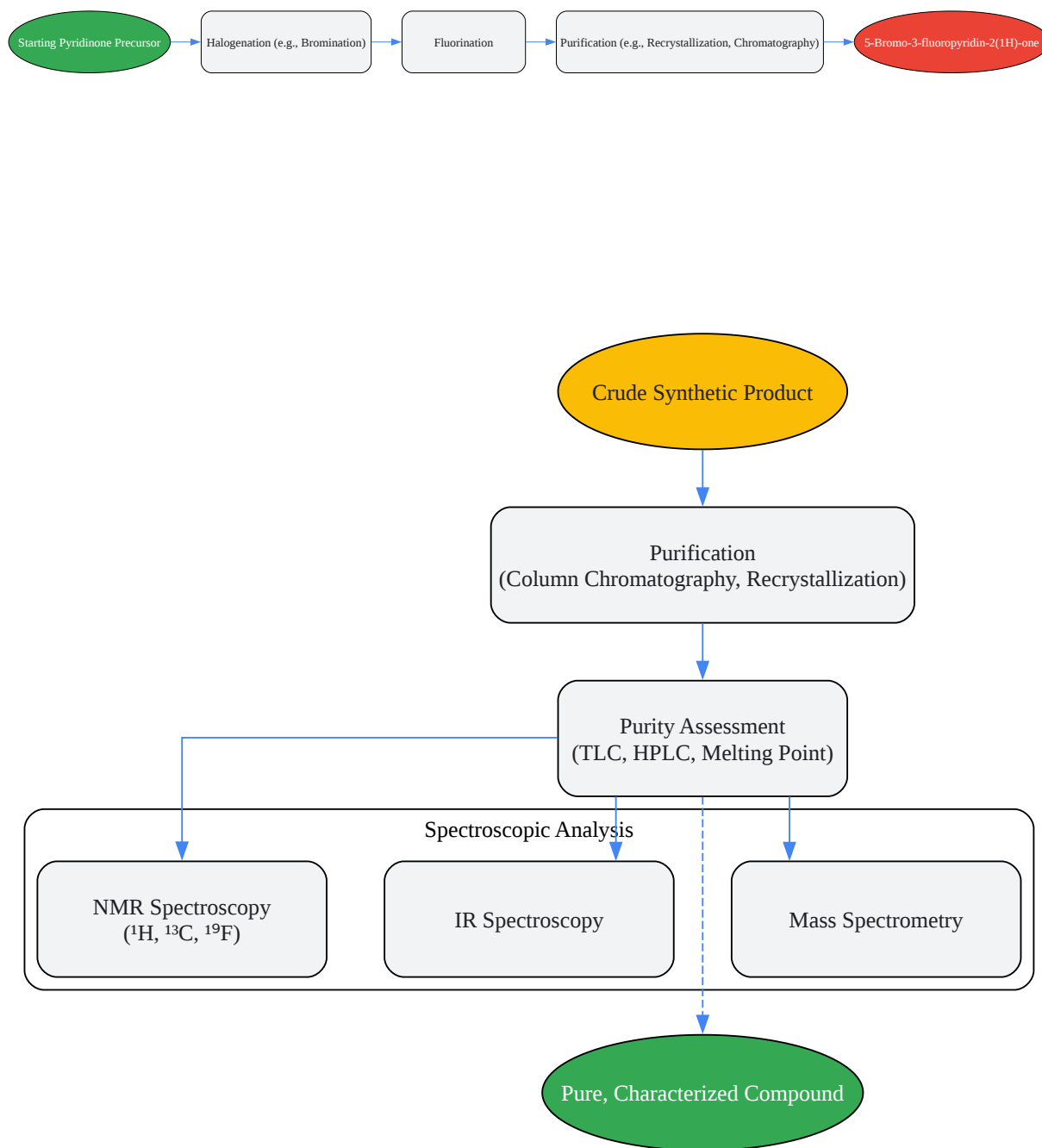
5-Bromo-3-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative with the molecular formula C_5H_3BrFNO . It is a solid at room temperature and is also known by its synonym, 5-Bromo-3-fluoropyridin-2-ol. The compound has a molecular weight of 191.99 g/mol .

Table 1: Physicochemical Properties of **5-Bromo-3-fluoropyridin-2(1H)-one**

Property	Value	Source
IUPAC Name	5-bromo-3-fluoro-2(1H)-pyridinone	
Synonym	5-Bromo-3-fluoropyridin-2-ol	
CAS Number	156772-63-3	
Molecular Formula	C ₅ H ₃ BrFNO	
Molecular Weight	191.99 g/mol	
Physical Form	Solid	
Storage Temperature	Inert atmosphere, room temperature	

Tautomerism

Like other 2-hydroxypyridines, **5-Bromo-3-fluoropyridin-2(1H)-one** is expected to exist in equilibrium with its tautomeric form, 5-Bromo-3-fluoropyridin-2-ol. The pyridinone form is generally favored, particularly in polar solvents and in the solid state, due to intermolecular hydrogen bonding. The pyridone tautomer maintains aromaticity through the delocalization of the lone pair of electrons on the nitrogen atom into the ring.



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